molecular formula C7H11ClF3N3O B13715883 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride

Cat. No.: B13715883
M. Wt: 245.63 g/mol
InChI Key: MVFSBERDCSOSHW-UHFFFAOYSA-N
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Description

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the ethanamine moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine hydrochloride: A simpler compound with similar trifluoroethyl functionality.

    1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different structural features.

Uniqueness

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is unique due to its combination of a trifluoroethyl group with a pyrazole ring and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H11ClF3N3O

Molecular Weight

245.63 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxyethanamine;hydrochloride

InChI

InChI=1S/C7H10F3N3O.ClH/c8-7(9,10)5-13-4-6(3-12-13)14-2-1-11;/h3-4H,1-2,5,11H2;1H

InChI Key

MVFSBERDCSOSHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)OCCN.Cl

Origin of Product

United States

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